3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Overview

Description

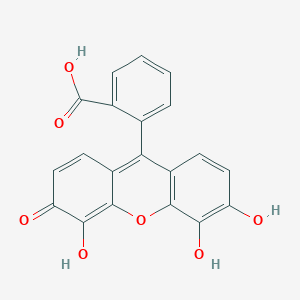

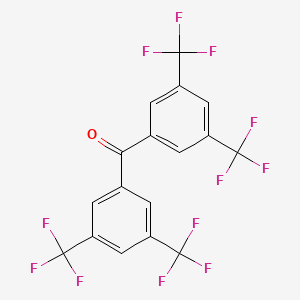

3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone, also known as bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a chemical compound with the molecular formula C17H6F12O . It is used as a reactive dye intermediate .

Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone consists of two benzene rings, each substituted with three trifluoromethyl groups, and a carbonyl group linking the two rings . The InChI key for this compound is GATWMPGNBWPCIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone appears as white to pale yellow or pale cream crystals or powder . It has a melting point of 136.0-142.0°C . It is sparingly soluble in water .Scientific Research Applications

Reactive Dye Intermediates

This compound is utilized as an intermediate in the synthesis of reactive dyes. Reactive dyes are a class of highly colored organic substances that find primary application in tinting textiles .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is extensively used in promoting organic transformations. It serves as a key component in various chemical reactions due to its unique structural and electronic properties .

H-Bond Catalysts

It is ubiquitously used in H-bond catalysts. H-bonding plays a crucial role in many biological processes and synthetic reactions, and this compound provides a privileged motif for such catalysts .

Pharmaceutical Synthesis

The optically active isomer of this compound has been shown to be versatile in pharmaceutical synthesis. For example, it serves as an intermediate for compounding NK1 antagonists and is a crucial intermediate of lipid-lowering agents .

Analytical Chemistry

It has been applied in analytical chemistry as a derivatization agent for biogenic amines, which simplifies the purification step in mass spectrometry analyses .

Biocatalysis

An efficient biocatalytic process involving this compound has been developed for the asymmetric reduction of ketones, catalyzed by certain strains of fungi like Trichoderma asperellum .

Safety and Hazards

3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

It is known to be used as a reactive dye intermediate . Reactive dyes are typically used to bond with fibers, making them a potential target.

Mode of Action

As a reactive dye intermediate, it likely interacts with other compounds to form complex structures that can bond with fibers .

Biochemical Pathways

As an intermediate in dye production, it may be involved in the synthesis of various dye molecules .

Pharmacokinetics

It is sparingly soluble in water , which may affect its bioavailability and distribution.

Result of Action

As a reactive dye intermediate, its primary role is likely in the production of dyes that can bond with fibers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone. For instance, its solubility in water can affect its distribution and reactivity. Additionally, it should be stored away from oxidizing agents to maintain its stability.

properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATWMPGNBWPCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334022 | |

| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |

CAS RN |

175136-66-0 | |

| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRAKIS(TRIFLUOROMETHYL)BENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone utilized in organic synthesis?

A1: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone serves as a reagent in the preparation of primary arylamines. It achieves this by reacting with aryl Grignard reagents in a process mediated by copper(I) cyanide (CuCN). This reaction, conducted in a toluene-ether solvent system, initially yields N-arylimines. Subsequent hydrolysis of these N-arylimines provides access to the desired aniline derivatives. []

Q2: What is the role of the electron-withdrawing trifluoromethyl groups in these reactions?

A2: The presence of four trifluoromethyl (-CF3) groups on the benzophenone structure significantly enhances its electrophilicity. This heightened electrophilicity is crucial for the reaction with Grignard reagents. The electron-withdrawing nature of the -CF3 groups makes the carbonyl carbon more susceptible to nucleophilic attack by the Grignard reagent, thus facilitating the formation of N-arylimines. []

Q3: Are there computational studies available that provide insights into the reaction mechanisms involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone?

A3: While the provided abstracts do not directly mention computational studies specifically for 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone reactions, they highlight that extensive computational studies were conducted on related reactions with manganese and iron borylene complexes. [] These studies aimed to elucidate the reaction pathways and mechanisms associated with metathesis reactions involving polar heteroatom-carbon double bonds, including those found in ketones like benzophenone derivatives. These computational insights can offer valuable information about the potential mechanisms operating in reactions involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone and guide further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.